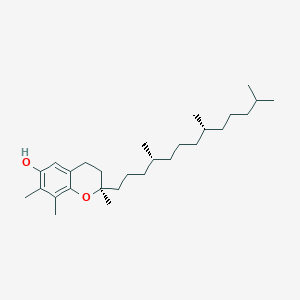
Rofecoxib-d5
Übersicht
Beschreibung
Rofecoxib-d5 is a deuterated form of rofecoxib, a selective cyclooxygenase-2 inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of rofecoxib. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Rofecoxib-d5 is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of rofecoxib in biological systems.
Metabolism Studies: The deuterium atoms help in tracing the metabolic pathways of rofecoxib without altering its pharmacological properties.
Drug Development: It is used in the development of new drugs by providing insights into the behavior of rofecoxib in the body.
Analytical Chemistry: This compound is used as an internal standard in mass spectrometry and other analytical techniques to quantify rofecoxib in biological samples.
Wirkmechanismus
Target of Action
Rofecoxib-d5 primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins , which are mediators of inflammation. By inhibiting COX-2, this compound can reduce the production of these inflammatory mediators .
Mode of Action
This compound selectively inhibits the COX-2 isoenzyme, thereby reducing the synthesis of prostaglandins . This selectivity for COX-2 over COX-1 is approximately 1000-fold .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation. This results in an overall reduction in inflammation and associated symptoms .
Pharmacokinetics
This compound exhibits complex and variable pharmacokinetics. It has a mean oral bioavailability of approximately 93% at therapeutically recommended doses of 125, 25, and 50 mg . The drug is highly plasma-protein bound and is primarily metabolized by cytosolic reductases to inactive metabolites . This compound is predominantly eliminated by hepatic metabolism, with a terminal half-life of approximately 17 hours during steady state .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, this compound can decrease inflammation and associated symptoms such as pain and fever . Additionally, this compound has been shown to deactivate glial cells, further contributing to its anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is photosensitive and base-sensitive in solution form . Additionally, certain drug interactions can affect the action of this compound. For example, concurrent use of low-dose aspirin for cardiovascular risk reduction may negate the gastropreserving effect of this compound . Furthermore, this compound can reverse the salt-wasting effect of diuretics, which can be clinically exploited in electrolyte-wasting disorders .
Biochemische Analyse
Biochemical Properties
Rofecoxib-d5, like its parent compound Rofecoxib, is known to interact with enzymes such as cyclooxygenase (COX)-2 . It selectively inhibits COX-2, an enzyme involved in the synthesis of prostaglandins, which play a significant role in inflammation and pain . This selective inhibition is dose-dependent .
Cellular Effects
This compound influences cellular function by inhibiting the COX-2 enzyme, thereby reducing the production of prostaglandins that mediate pain and inflammation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of the COX-2 enzyme . By binding to COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It is eliminated predominantly by hepatic metabolism with a terminal half-life of approximately 17 hours during steady state
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Rofecoxib. Rofecoxib is metabolized primarily by cytosolic enzymes to inactive metabolites . It’s also known to interact with enzymes like Cytochrome P450 1A2, Cytochrome P450 3A4, Cytochrome P450 2C9, Cytochrome P450 2C8, and Prostaglandin G/H synthase 1 .
Transport and Distribution
Given its similarity to Rofecoxib, it may be highly plasma-protein bound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rofecoxib-d5 involves several steps, starting from commercially available starting materials. The key steps include:
Acylation: The initial step involves the acylation of 2,3,5,6-tetrafluorophenol with 4-ethylaniline.
Condensation: This is followed by a condensation reaction to form an intermediate compound.
Rearrangement: The intermediate undergoes a rearrangement reaction.
Acylation and Alkylation: Further acylation and alkylation steps are performed to introduce the necessary functional groups.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Rofecoxib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: Another selective cyclo
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQGNCSTQAWON-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470549 | |
| Record name | Rofecoxib-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544684-93-7 | |
| Record name | Rofecoxib-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
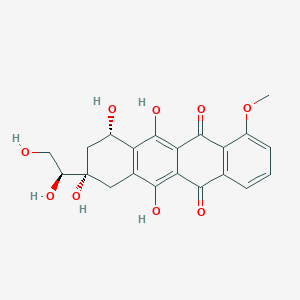
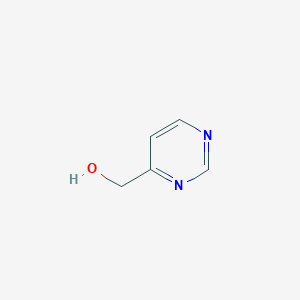

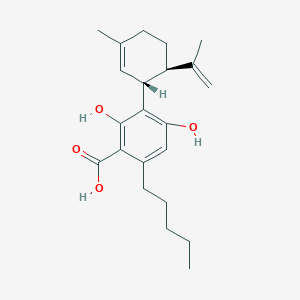
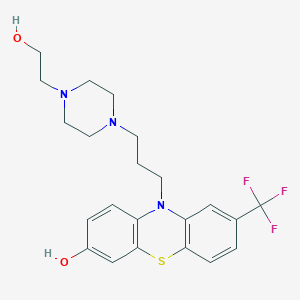
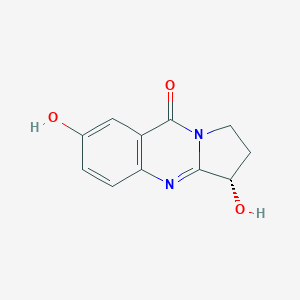


![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
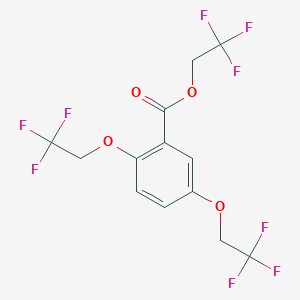
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
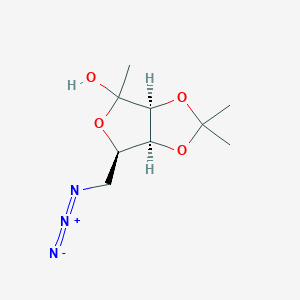
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)
